
2-(4-Bromophenyl)-1-(4-oxachroman-6-YL)-6-phenyl-5,6,7-trihydroindol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-Bromophenyl)-1-(4-oxachroman-6-yl)-6-phenyl-5,6,7-trihydroindol-4-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, related compounds with bromophenyl groups and heterocyclic structures have been synthesized and characterized, which can provide insights into the potential behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of related bromophenyl-containing compounds involves various organic reactions, including cyclization and condensation processes. For instance, the synthesis of a hexahydroquinoline derivative with a bromophenyl group was achieved through the reaction of a bromophenyl ketone with a dimethyl cyclohexanedione in DMF . Similarly, the synthesis of a dihydropyrimidinone derivative involved refluxing a bromonaphthalenol with acetic acid and subsequent condensation with methoxy benzaldehyde . These methods suggest that the synthesis of the target compound might also involve multi-step reactions, including the formation of heterocyclic rings and the introduction of bromophenyl groups.
Molecular Structure Analysis
X-ray crystallography has been used to determine the molecular structures of several related compounds. For example, the crystal structure of a hexahydroquinoline derivative revealed a half-chair conformation of a six-membered ring and specific dihedral angles between phenyl rings . Another study reported the distorted boat conformation of a pyridine ring in a related quinoline dione . These findings indicate that the target compound may also exhibit a complex three-dimensional structure with specific ring conformations and inter-ring angles.
Chemical Reactions Analysis
The related compounds exhibit various intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for their stability and reactivity . For instance, hydrogen bonds of the type N-H...O and C-H...O, as well as C-Br...π interactions, have been observed . These interactions are likely to influence the chemical reactivity of the target compound, affecting its behavior in chemical reactions and its potential to form supramolecular assemblies.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as IR, NMR, and elemental analysis . The presence of bromophenyl groups and heterocyclic structures contributes to the unique spectroscopic signatures and reactivity profiles of these compounds. For example, non-classical hydrogen bonds and π-π interactions have been identified, which can affect the solubility, melting point, and other physical properties . The target compound is expected to have similar properties, influenced by its molecular structure and intermolecular interactions.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis :
- The synthesis and characterization of related bromophenyl compounds have been explored, shedding light on their chemical properties and potential applications. For instance, the preparation of 5-(4-Bromophenyl)-3-Iodo-2-(4-Methylphenyl)Furan was studied, highlighting electrophilic cyclization processes (A. Sniady, M. Morreale, R. Dembinski, 2007).
- Similarly, the structural analysis of compounds like 2,3-Dibromo-3-(2-bromophenyl)-1-(3-phenylsydnon-4-yl)propan-1-one provided insights into molecular arrangements and potential interactions (H. Fun, M. Hemamalini, Nithinchandra, B. Kalluraya, 2010).
Crystal Structure and Molecular Interactions :
- The crystal structure of related compounds, such as 2-(4-Bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran, has been examined. This study provided insights into molecular configurations and intermolecular interactions, essential for understanding the compound's chemical behavior (H. Choi, P. Seo, B. Son, U. Lee, 2009).
Molecular Synthesis and Ligand Potential :
- Research into di- and triindolylmethanes has revealed molecular structures and spectroscopic characterizations of compounds with potential as bidentate and tridentate ligands. These findings are crucial for understanding how such compounds can interact with other molecules, which is vital for various applications in chemical synthesis (M. R. Mason, T. S. Barnard, Mawuto F. Segla, Baohan Xie, K. Kirschbaum, 2003).
Biomedical Applications :
- Some studies have explored the synthesis and biological evaluation of related bromophenyl compounds. For example, the synthesis of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One and its antimicrobial properties have been examined, indicating potential biomedical applications (V. M. Sherekar, K. P. Kakade, N. S. Padole, 2021).
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrNO3/c29-21-8-6-19(7-9-21)24-17-23-25(14-20(15-26(23)31)18-4-2-1-3-5-18)30(24)22-10-11-27-28(16-22)33-13-12-32-27/h1-11,16-17,20H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCCNYQGZYYNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C4=C(C=C3C5=CC=C(C=C5)Br)C(=O)CC(C4)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

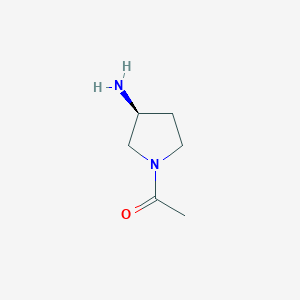
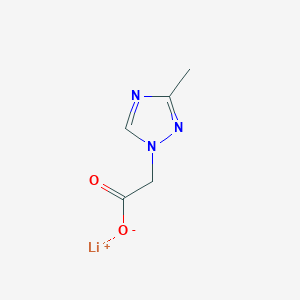
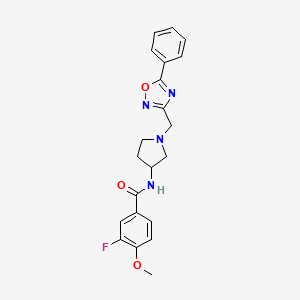

![2,6-bis[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B3004462.png)
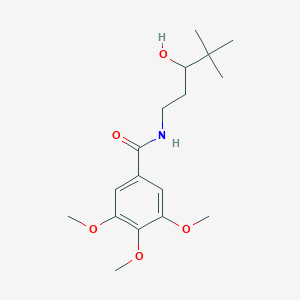
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide](/img/structure/B3004464.png)
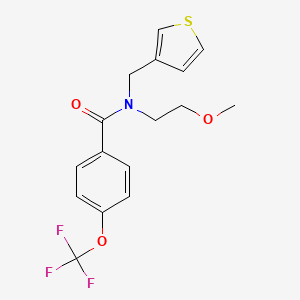
![N-(4,5-dimethylthiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B3004467.png)
![N-[(3,4-Dimethoxyphenyl)methyl]-3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/no-structure.png)
![N-[1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-5-yl]methanesulfonamide](/img/structure/B3004469.png)
![3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3004470.png)
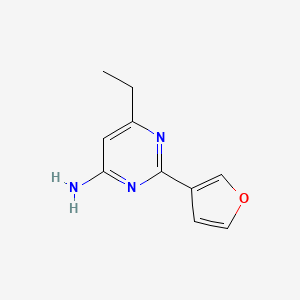
![N-phenyl-2-[(6-pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B3004474.png)